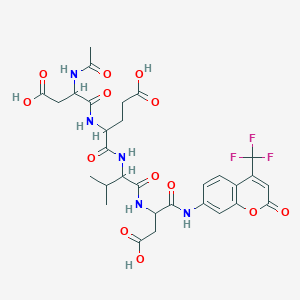
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-3 Substrate (Fluorogenic)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the execution phase of cell apoptosis. This compound is widely used in biochemical assays to measure caspase-3 activity, which is indicative of apoptotic processes in cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin involves multiple steps, starting with the protection of amino acids and coupling them sequentially to form the peptide chain. The final step involves the coupling of the peptide with 7-amino-4-Trifluoromethylcoumarin. The reaction conditions typically include the use of coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, adhering to environmental and safety regulations .
化学反应分析
Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin primarily undergoes hydrolysis when acted upon by caspase-3. This hydrolysis reaction cleaves the peptide bond between the aspartic acid residue and the 7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase-3 is essential for the reaction to proceed .
Major Products: The major product of the hydrolysis reaction is 7-amino-4-Trifluoromethylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured using a fluorescence reader, providing a quantitative measure of caspase-3 activity .
科学研究应用
N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-3 activity, which is a key indicator of apoptosis. This compound is used in various assays to study apoptotic pathways, screen for apoptosis-inducing drugs, and investigate the mechanisms of diseases such as cancer and neurodegenerative disorders .
作用机制
The compound exerts its effects by serving as a substrate for caspase-3. When caspase-3 is activated during apoptosis, it cleaves the peptide bond in N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin. This cleavage event is highly specific to caspase-3, making the compound an excellent tool for studying apoptotic processes .
相似化合物的比较
Similar Compounds:
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin
- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-Trifluoromethylcoumarin
- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-Trifluoromethylcoumarin
Uniqueness: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. The trifluoromethyl group enhances the compound’s membrane permeability compared to similar compounds with methyl groups, making it more effective in cellular assays .
属性
IUPAC Name |
4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
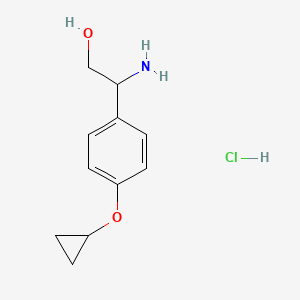
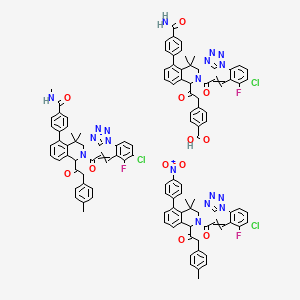

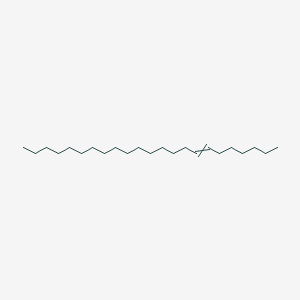
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
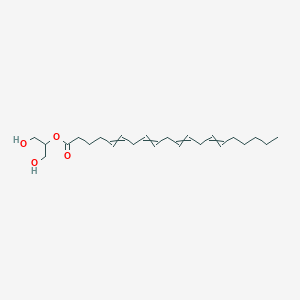
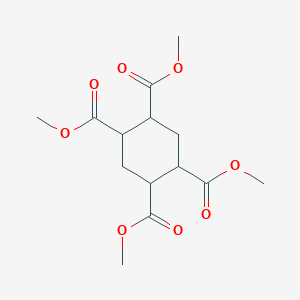
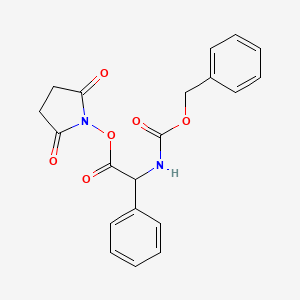

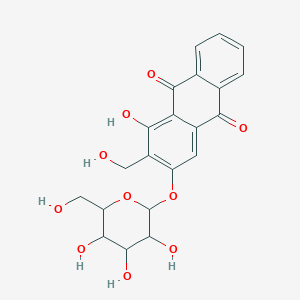
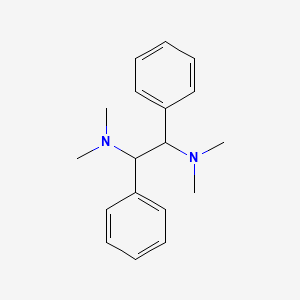
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)
